molecular formula C17H14ClN5O3S B11994880 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11994880
M. Wt: 403.8 g/mol
InChI Key: QLEZOLIGOSPCMG-DJKKODMXSA-N
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Description

N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-CL-3-NITROBENZYLIDENE)-2-((1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but without the methyl group.

    N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZINE: Similar structure but with a different functional group.

Uniqueness

The presence of both the nitro and chloro groups, along with the benzimidazole moiety, makes N’-(4-CL-3-NITROBENZYLIDENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE unique. These functional groups contribute to its potential reactivity and biological activity.

Properties

Molecular Formula

C17H14ClN5O3S

Molecular Weight

403.8 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14ClN5O3S/c1-22-14-5-3-2-4-13(14)20-17(22)27-10-16(24)21-19-9-11-6-7-12(18)15(8-11)23(25)26/h2-9H,10H2,1H3,(H,21,24)/b19-9+

InChI Key

QLEZOLIGOSPCMG-DJKKODMXSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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